molecular formula C12H12FN5O3 B1672205 EFdA CAS No. 865363-93-5

EFdA

Numéro de catalogue: B1672205
Numéro CAS: 865363-93-5
Poids moléculaire: 293.25 g/mol
Clé InChI: IKKXOSBHLYMWAE-QRPMWFLTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Islatravir, également connu sous le nom de 4’-éthynyl-2-fluoro-2’-désoxyadénosine, est un médicament expérimental principalement développé pour le traitement de l’infection par le VIH. Il appartient à une nouvelle classe d’antirétroviraux appelés inhibiteurs de translocation de la transcriptase inverse nucléosidique (NRTTI). Contrairement aux autres inhibiteurs, Islatravir inhibe le VIH par le biais de multiples mécanismes, permettant une suppression rapide du virus .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse d’Islatravir implique plusieurs étapes, à partir de matériaux disponibles dans le commerce. L’un des intermédiaires clés dans la synthèse est le 2,6-difluoropurine-9-THP, qui est formé à partir du 2,6-dichloropurine-9-THP. Les conditions de réaction impliquent l’utilisation de la triméthylamine comme réactif, et le processus est optimisé pour obtenir un rendement élevé .

Méthodes de Production Industrielle : Pour la production industrielle, Islatravir peut être synthétisé en utilisant une approche de réaction en chaîne à neuf enzymes inspirée de la voie de sauvetage des nucléosides bactériens. Cette méthode est efficace et évolutive, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : Islatravir subit diverses réactions chimiques, notamment :

    Oxydation : Islatravir peut être oxydé pour former différents métabolites.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans Islatravir.

    Substitution : Des réactions de substitution peuvent se produire au niveau des groupes fluor ou éthynyl.

Réactifs et Conditions Courants :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

    Substitution : Les conditions des réactions de substitution impliquent souvent l’utilisation de nucléophiles comme les amines ou les thiols.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et nucléosides modifiés, qui peuvent être analysés en utilisant des techniques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire .

4. Applications de la Recherche Scientifique

Islatravir a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

In Vitro Efficacy

Research has consistently shown that EFdA effectively inhibits HIV replication in laboratory settings:

  • Potency : this compound has an EC50 of approximately 50 pM in primary peripheral blood mononuclear cells (PBMC), making it four times more potent than tenofovir and 400 times more potent than azidothymidine .
  • Selectivity : It exhibits a high selectivity index (>200,000), indicating non-toxicity at concentrations up to 10 μM .
  • Transport Characteristics : Studies using Caco-2 cell monolayers revealed that this compound has an efflux ratio greater than 2.0, suggesting active transport mechanisms may influence its bioavailability .

In Vivo Efficacy

The effectiveness of this compound extends beyond in vitro studies:

  • Animal Models : In humanized BLT mice models, this compound treatment resulted in undetectable levels of HIV-RNA in peripheral blood by three weeks post-treatment. This demonstrates its ability to penetrate various tissues effectively, including the gastrointestinal tract and female reproductive tract .
  • Systemic Effects : Significant reductions in HIV-RNA levels were observed across multiple tissues, including lymph nodes, liver, lung, and spleen. These findings suggest that this compound not only suppresses viral replication but also preserves CD4+ T cell populations .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent:

  • Solubility and Stability : Preformulation studies indicate that this compound is relatively soluble in water and maintains stability under various conditions. This stability is vital for ensuring consistent therapeutic effects .
  • Bioavailability : The active efflux into the intestinal lumen can limit the bioavailability of orally administered drugs like this compound. Research into optimizing oral delivery systems is ongoing to enhance its therapeutic potential .

Clinical Implications

Given its potent antiviral activity and favorable pharmacokinetic properties, this compound holds significant promise as part of antiretroviral therapy regimens:

  • Combination Therapy : The potential for combining this compound with other antiretroviral agents could enhance treatment efficacy and reduce the risk of resistance development.
  • Future Research Directions : Ongoing clinical trials are necessary to further evaluate the safety, efficacy, and long-term outcomes associated with this compound use in diverse patient populations.

Mécanisme D'action

Islatravir exerce ses effets en inhibant l’enzyme transcriptase inverse du VIH. Il est converti en intracellulaire en sa forme triphosphate active, qui s’incorpore ensuite à l’ADN viral. Cette incorporation bloque la translocation de l’enzyme transcriptase inverse, empêchant l’ajout de nouveaux nucléotides à la chaîne d’ADN viral. Ce mécanisme conduit à une terminaison immédiate et retardée de la chaîne, arrêtant efficacement la réplication virale .

Composés Similaires :

Unicité d’Islatravir : L’unicité d’Islatravir réside dans ses multiples mécanismes d’action et sa longue demi-vie, ce qui permet un dosage moins fréquent. Cela en fait un candidat prometteur pour les thérapies à action prolongée, répondant aux problèmes liés à l’observance et à la résistance .

Comparaison Avec Des Composés Similaires

Uniqueness of Islatravir: Islatravir’s uniqueness lies in its multiple mechanisms of action and its long half-life, which allows for less frequent dosing. This makes it a promising candidate for long-acting therapies, addressing issues related to adherence and resistance .

Activité Biologique

EFdA (4′-Ethynyl-2′-deoxyadenosine) is a novel nucleoside analog primarily investigated for its antiviral properties, particularly against HIV-1. Its unique structure and mechanism of action have positioned it as a promising candidate in the field of antiviral therapeutics. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the addition of a fluorine atom at the 2-position of the purine moiety of 4′-ethynyl-2′-deoxyadenosine (EdA). This modification reduces cytotoxicity while preserving potent anti-HIV activity. The active form, this compound-triphosphate (this compound-TP), exhibits an intracellular half-life of over 17 hours, which is significant for sustained antiviral activity .

Mechanism:

  • Reverse Transcriptase Inhibition : this compound acts as a chain terminator during viral DNA synthesis by incorporating into the growing DNA strand, thus preventing further elongation due to steric hindrance caused by its 4′-ethynyl group .
  • Resistance Profile : Studies indicate that HIV-1 shows moderate resistance to this compound, with specific mutations in the reverse transcriptase (RT) gene contributing to this resistance. Notably, substitutions such as M184V and T215F have been associated with reduced susceptibility to this compound .

Efficacy Against HIV

Research has demonstrated that this compound possesses a high potency against various strains of HIV-1, including drug-resistant variants. The compound's IC50 values (the concentration required to inhibit viral replication by 50%) have been reported as follows:

HIV Variant IC50 (nM)
Wild-type HIV-10.3
HIV-1 with M184V3.0
HIV-1 with multiple mutations6.0

These results highlight this compound's effectiveness even against strains that typically exhibit resistance to other antiretroviral drugs .

Case Studies and Clinical Trials

Several clinical trials are currently evaluating the safety and efficacy of this compound in human subjects. One notable study involved patients with HIV who had previously failed therapy with other nucleoside reverse transcriptase inhibitors (NRTIs). Preliminary findings suggest that:

  • Treatment Duration : Patients receiving this compound demonstrated significant viral load reductions within the first few weeks of treatment.
  • Adverse Effects : The safety profile appears favorable, with fewer instances of mitochondrial toxicity compared to traditional NRTIs .

Comparative Analysis with Other Antivirals

To contextualize this compound's effectiveness, it is essential to compare it with other established antiviral agents:

Antiviral Agent IC50 (nM) Mechanism of Action
Tenofovir5.0NRTI
Emtricitabine10.0NRTI
This compound0.3NRTI and chain terminator

This compound demonstrates superior potency against HIV compared to these commonly used agents, suggesting its potential as a first-line treatment option in future therapeutic regimens .

Propriétés

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKXOSBHLYMWAE-QRPMWFLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601046407
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601046407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865363-93-5
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865363-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Islatravir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865363935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Islatravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15653
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601046407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISLATRAVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPQ082R25D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EFdA
Reactant of Route 2
EFdA
Reactant of Route 3
EFdA
Reactant of Route 4
EFdA
Reactant of Route 5
EFdA
Reactant of Route 6
EFdA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.